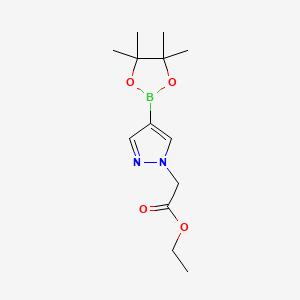

2,5-Dichlorofuran

Overview

Description

Synthesis Analysis

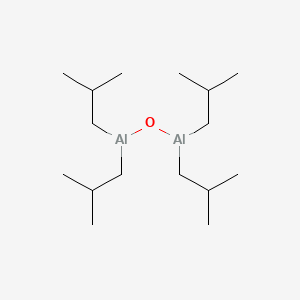

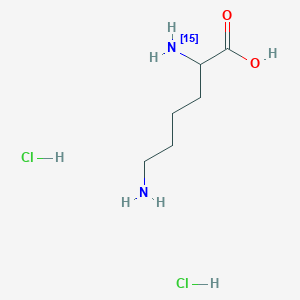

The synthesis of 2,5-Dichlorofuran involves the reaction of 2,5-dichlorofuran derivatives with dithiolates at an elevated temperature (around 200°C). This process promotes polycondensation via nucleophilic aromatic substitution , resulting in the formation of furanylene sulfide-containing polymers. These polymers exhibit unique properties due to the presence of sulfur linkages and enhanced dipole moments induced by sulfur atoms .

Chemical Reactions Analysis

2,5-Dichlorofuran can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. Its reactivity depends on the presence of chlorine atoms and the furan ring system. Researchers have explored its behavior in polymerization reactions, leading to the formation of furanylene sulfide-containing polymers .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Research on compounds similar to 2,5-Dichlorofuran, such as chlorinated furans and related derivatives, has shown significant interest in catalysis and chemical synthesis. For example, the catalyzed cyclization reactions to produce chlorofurans involve the use of chlorinated precursors and catalysts under specific conditions. These methodologies could be applied to synthesize derivatives of 2,5-Dichlorofuran for use in pharmaceuticals, agrochemicals, and organic materials (Dembinski et al., 2008).

Environmental Studies and Degradation Pathways

Studies on the degradation pathways and environmental impact of chlorinated organic compounds, including furans, are crucial for understanding their behavior in natural settings and during water treatment processes. Insights into the degradation kinetics and reaction mechanisms with free chlorine or other agents can inform the removal strategies for such compounds from water sources, thereby mitigating their potential environmental impact (Rule et al., 2005).

Material Science and Polymer Research

The incorporation of furan derivatives, potentially including 2,5-Dichlorofuran, into polymers and co-polymers can influence the properties of materials, such as biodegradability, mechanical strength, and chemical resistance. Research into biodegradable polymers, for example, explores the use of various organic compounds to improve material performance and environmental compatibility. These applications highlight the intersection of organic chemistry and material science in developing new materials for technological and environmental purposes (Fu et al., 2002).

properties

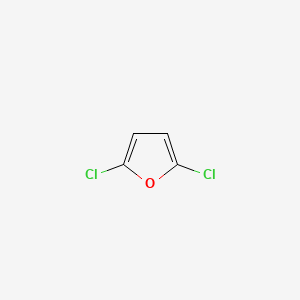

IUPAC Name |

2,5-dichlorofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWPONFLTBNRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591448 | |

| Record name | 2,5-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorofuran | |

CAS RN |

42587-83-7 | |

| Record name | 2,5-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.